molecular formula C10H7N3O2 B2908983 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 115127-16-7

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione

Cat. No.: B2908983
CAS No.: 115127-16-7
M. Wt: 201.185
InChI Key: SDJWQYSENOMSPV-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione typically involves multi-component reactions that combine indole derivatives with other reagents. One common method involves the use of indole-3-carboxaldehyde, aromatic aldehydes, and ammonium iodide under transition-metal-free conditions. The reaction proceeds through a [4 + 2] annulation process, forming the pyrimidine ring in a single pot reaction . This method is advantageous due to its simplicity and the use of readily available starting materials.

Chemical Reactions Analysis

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione can be compared with other similar heterocyclic compounds, such as:

    9H-Pyrimido[4,5-b]indole: Shares a similar core structure but lacks the dione functionality.

    Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Contains a quinoline ring instead of an indole ring.

    Pyrido[3,4-b]indole: Features a pyridine ring fused to an indole ring.

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,9-dihydropyrimido[4,5-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWQYSENOMSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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